molecular formula C6H12N2O2 B6273009 rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis CAS No. 1807916-66-0

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis

Cat. No.: B6273009
CAS No.: 1807916-66-0
M. Wt: 144.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oxolane (Tetrahydrofuran) Derivatives in Organic Synthesis and Stereochemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural motif found in a multitude of natural products, including many with significant biological activity such as polyether antibiotics. combichemistry.com Consequently, the development of methods for the stereocontrolled synthesis of substituted tetrahydrofurans is a major focus in organic chemistry. combichemistry.comnih.govorganic-chemistry.org

Table 1: Selected Methods for Stereoselective Tetrahydrofuran Synthesis

Method Description Key Features
Intramolecular SN2 Reactions Cyclization of acyclic precursors with pre-defined stereocenters, often involving hydroxyl nucleophiles and leaving groups like halides or sulfonates. nih.gov Relies on the stereochemistry of the starting material. nih.gov
Redox-Relay Heck Reaction An operationally simple method starting from readily available materials like cis-butene-1,4-diol to generate cyclic hemiacetals, which are then reduced. organic-chemistry.org Provides access to 3-aryl tetrahydrofurans and other disubstituted derivatives. organic-chemistry.org
Lewis Acid Mediated Cyclizations Use of Lewis acids to promote the cyclization of substrates such as epoxy diols or to mediate ring-contraction strategies. nih.gov Chelation can play a significant role in controlling the stereochemical outcome. nih.gov

| Asymmetric Henry Reaction & Iodocyclization | A one-pot sequential reaction involving γ,δ-unsaturated alcohols to create polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org | Efficiently generates multiple stereocenters. chemistryviews.org |

Role of Carbohydrazide (B1668358) Moiety as a Synthetic Building Block and Ligand Precursor

The carbohydrazide functional group (-CONHNH₂) and its derivatives are recognized for their broad utility in chemistry. chemicalbook.com These compounds serve as versatile building blocks for the synthesis of a wide range of heterocyclic systems and other complex organic molecules. chemicalbook.comajgreenchem.com They readily react to form hydrazones and Schiff bases, which are important intermediates in many synthetic pathways. chemicalbook.comacs.org

Beyond their role in synthesis, hydrazides and their derivatives, such as hydrazones, are excellent ligands in coordination chemistry. tandfonline.comslideshare.net The presence of multiple nitrogen and oxygen donor atoms allows them to coordinate with a variety of metal ions, forming stable metal complexes. nih.govat.uafrontiersin.org The ability of the hydrazide moiety to act as a bidentate, cycle-forming ligand is a key feature, typically coordinating to metal atoms through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered metallocycle. at.ua This coordinating ability has led to their use in the development of catalysts, molecular sensors, and functional materials. slideshare.netrsc.org

Furthermore, carbohydrazide derivatives have attracted significant attention due to their diverse biological activities, which include antitumor, antimicrobial, and anti-inflammatory properties. chemicalbook.com

Rationale for Research into rac-(2R,5R)-5-Methyloxolane-2-carbohydrazide, cis

The specific investigation of This compound is driven by the strategic combination of a stereochemically defined heterocyclic core with a functionally versatile side chain.

The defining feature of this molecule is the cis relationship between the methyl group at the C5 position and the carbohydrazide group at the C2 position of the oxolane ring. The designation (2R,5R) specifies the absolute configuration of one enantiomer in the racemic mixture. The molecule is a racemate, meaning it consists of an equal mixture of the (2R,5R) and (2S,5S) enantiomers.

The rigidity of the five-membered THF ring fixes the two substituents on the same face, creating a distinct three-dimensional structure. This defined spatial arrangement is crucial, as it can influence intermolecular interactions, such as crystal packing, and dictate how the molecule presents its functional groups for further reactions or coordination. researchgate.net For instance, the crystal structure of a closely related compound, rac-(R)-2-[(2R,5R)-5-Methyltetrahydrofuran-2-yl]propanoic acid, confirms the cis configuration and shows that molecules are linked into centrosymmetric dimers via hydrogen bonds. researchgate.net This predictable stereochemistry is a valuable attribute for designing more complex molecular architectures.

The interest in this specific compound can be understood by placing it within the broader context of chemical research. The synthesis of chiral hydrazines and their derivatives is an important field, as these compounds are key intermediates for pharmaceuticals and other biologically active molecules. researchgate.netnih.govgoogle.com Combining a chiral scaffold with a hydrazine-based functional group is a common strategy for creating new chiral derivatizing reagents or synthons. nih.govresearchgate.net

Therefore, This compound represents a logical fusion of two important classes of chemical structures:

Chiral Heterocycles: The cis-2,5-disubstituted oxolane ring provides a well-defined and relatively rigid stereochemical foundation. combichemistry.comacs.org

Functional Hydrazides: The carbohydrazide moiety provides a versatile handle for synthetic elaboration or for use as a ligand to form coordination complexes. chemicalbook.comat.ua

The rationale for its study is likely based on its potential as a novel chiral building block or ligand. The fixed cis orientation of the substituents could enforce a specific geometry in a metal's coordination sphere, making it a candidate for applications in asymmetric catalysis. ajgreenchem.comajgreenchem.com The combination of the chiral oxolane and the coordinating carbohydrazide group offers a platform for creating structured molecular systems with potential applications in materials science and medicinal chemistry.

Properties

CAS No.

1807916-66-0

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Rac 2r,5r 5 Methyloxolane 2 Carbohydrazide, Cis

Strategies for the Stereoselective Construction of the 5-Methyloxolane Ring System

The core of the synthetic challenge lies in controlling the relative stereochemistry of the two substituents on the tetrahydrofuran (B95107) ring. Several powerful methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans, which can be adapted for the target molecule. nih.govcombichemistry.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for constructing cyclic ethers. Typically, this involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an epoxide. The stereochemistry of the final product is often controlled by the stereochemistry of the acyclic precursor.

For the synthesis of a cis-2,5-disubstituted tetrahydrofuran, an intramolecular SN2 reaction of a substrate with defined stereocenters can be employed. For instance, the cyclization of a suitably protected hexan-1,5-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), can proceed to form the tetrahydrofuran ring. The stereochemical outcome is dictated by the configuration of the stereocenters in the starting diol.

Another powerful approach is the intramolecular opening of an epoxide by a tethered alcohol nucleophile. nih.gov This method is frequently used in natural product synthesis. To achieve the desired cis-5-methyloxolane-2-carbohydrazide precursor, one could envision a starting material like a 5,6-epoxy-heptenoate derivative. The stereochemistry of the epoxide and the geometry of the alkene would be crucial in directing the cyclization to the desired cis product. While both 5-exo and 6-endo cyclizations are possible, the 5-exo pathway to form the tetrahydrofuran ring is generally favored kinetically according to Baldwin's rules. nih.gov

Precursor Type Reaction Key for Stereocontrol Typical Yield
Acyclic HaloalcoholIntramolecular Williamson Ether SynthesisPre-existing stereocenters in the acyclic chainModerate to High
Epoxy AlcoholIntramolecular Epoxide Ring Opening (IERO)Stereochemistry of the epoxide and substrate geometryHigh
DihydroxyalkaneAcid-catalyzed cyclodehydrationStereochemistry of the diol precursorVariable

Electrophilic Cycloetherification Routes

Electrophilic cycloetherification, also known as haloetherification or selenoetherification, is a powerful method for the synthesis of substituted tetrahydrofurans from γ,δ-unsaturated alcohols. nih.govnottingham.ac.ukresearchgate.net In this reaction, an electrophile (e.g., I+, Br+, or PhSe+) adds to the double bond, forming a reactive intermediate which is then trapped intramolecularly by the hydroxyl group.

To synthesize a precursor for rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, a (Z)-hex-4-en-1-ol derivative with a carboxylate equivalent at the C1 position could be a suitable starting material. The choice of the electrophile and reaction conditions can influence the stereoselectivity of the cyclization. The reaction generally proceeds via a 5-exo-trig cyclization, and the stereochemistry of the newly formed C-X (or C-Se) bond and the C-O bond can often be controlled to favor the cis isomer. The resulting functional group introduced by the electrophile can then be subsequently removed or transformed. For example, a phenylselenyl group can be removed reductively.

Electrophile Source Substrate Product Type Diastereoselectivity
I2 / NaHCO3γ,δ-Unsaturated alcohol2-(Iodomethyl)-5-methyltetrahydrofuranOften favors trans but can be substrate-dependent
N-Phenylselenophthalimide (NPSP)γ,δ-Unsaturated alcohol2-(Phenylselenomethyl)-5-methyltetrahydrofuranCan be controlled to favor cis isomers nih.gov
Hg(OAc)2 (Oxymercuration)γ,δ-Unsaturated alcohol2-(Mercurial)-5-methyltetrahydrofuranOften highly stereoselective

Diels-Alder Reaction Pathways for Furan Precursors and Subsequent Reduction

The Diels-Alder reaction provides a convergent and stereocontrolled route to cyclic systems. nih.gov For the synthesis of 2,5-disubstituted tetrahydrofurans, a furan derivative can act as the diene, reacting with a suitable dienophile. rsc.orgsemanticscholar.org The initial product is a 7-oxabicyclo[2.2.1]heptene derivative. The endo/exo selectivity of the Diels-Alder reaction is a key factor in determining the final stereochemistry. rsc.org

For the target molecule, a reaction between 2-methylfuran (as the diene) and an acrylate derivative (as the dienophile) would yield the corresponding oxabicyclic adduct. Subsequent reduction of the double bond within the bicyclic system, for example by catalytic hydrogenation, would lead to a 2,5-disubstituted 7-oxabicyclo[2.2.1]heptane. Cleavage of the ether bridge, which is often challenging, would be the final step to furnish the tetrahydrofuran ring. However, a more common approach is the reduction of the double bond followed by hydrogenation of the furan ring itself, which directly yields the substituted tetrahydrofuran. The stereochemistry of the hydrogenation step is crucial for establishing the desired cis configuration. Typically, hydrogenation occurs from the less hindered exo face of the bicyclic system, leading to a cis relationship between the substituents.

Diene Dienophile Intermediate Key Transformation
2-MethylfuranMethyl acrylate7-Oxabicyclo[2.2.1]heptene derivativeCatalytic Hydrogenation
FuranCrotonaldehyde7-Oxabicyclo[2.2.1]heptene derivativeReduction and further functional group manipulation

Ring Expansion Reactions of Oxetane Precursors

Ring expansion reactions offer an alternative pathway to tetrahydrofurans from smaller, strained rings like oxetanes. rsc.orgresearchgate.netacs.org The strain in the four-membered oxetane ring facilitates its opening and rearrangement. beilstein-journals.org These reactions can be mediated by various reagents, including ylides or carbenoids. researchgate.net

A potential route to a precursor for the target molecule could involve the reaction of a 2-methyl-4-vinyloxetane with a reagent that facilitates a one-carbon insertion. The stereochemistry of the substituents on the starting oxetane would be critical in directing the stereochemical outcome of the ring expansion. For example, copper-catalyzed reactions of oxetanes with diazo compounds have been shown to produce tetrahydrofurans, with the potential for stereocontrol. researchgate.net While less common than other methods for simple tetrahydrofurans, this approach can be highly effective for specific substitution patterns.

Oxetane Precursor Reagent Mechanism Stereochemical Outcome
2-Substituted oxetaneDimethylsulfoxonium methylideYlide-mediated ring expansionOften proceeds with high stereospecificity organic-chemistry.org
2-VinyloxetaneDiazoacetate with Cu(I) catalystCarbenoid insertion and rearrangementCan be controlled with chiral ligands acs.orgresearchgate.net

Control of Relative and Absolute Stereochemistry (cis-configuration)

Achieving the desired cis-configuration is paramount. In intramolecular cyclizations, the stereochemistry is often set by the acyclic precursor, which can be synthesized using well-established asymmetric methodologies. For electrophilic cycloetherifications, the stereochemical outcome is a result of the preferred transition state geometry during the cyclization, which can be influenced by steric and electronic factors of the substrate.

In Diels-Alder approaches, the hydrogenation of the 7-oxabicyclo[2.2.1]heptene intermediate from the exo face is a reliable way to install the cis relationship between the C2 and C5 substituents. combichemistry.com For ring expansion reactions, the stereochemical course can be more complex but is often stereospecific or highly stereoselective, depending on the mechanism. researchgate.net When a racemic synthesis is performed, as indicated by the "rac-" prefix, the key is to ensure the relative cis stereochemistry is the major product, which can then be isolated from any trans isomer formed.

Introduction of the Carbohydrazide (B1668358) Functionality

The final step in the synthesis is the conversion of a carboxylic acid derivative at the C2 position into a carbohydrazide. This is a standard and generally high-yielding transformation. The most common precursor for this conversion is a methyl or ethyl ester.

The synthesis of the carbohydrazide is typically achieved by the hydrazinolysis of the corresponding ester. ajgreenchem.comajgreenchem.com This involves reacting the ester precursor, such as methyl (2R,5R)-5-methyloxolane-2-carboxylate, with hydrazine (B178648) hydrate (N2H4·H2O), often in an alcohol solvent like ethanol or methanol. The reaction is usually carried out at reflux temperature. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable carbohydrazide. This reaction is generally clean and efficient.

Starting Material Reagent Solvent Typical Conditions Product
Methyl 5-methyloxolane-2-carboxylateHydrazine hydrateEthanolReflux5-Methyloxolane-2-carbohydrazide
Ethyl 5-methyloxolane-2-carboxylateHydrazine hydrateMethanolReflux5-Methyloxolane-2-carbohydrazide
5-Methyloxolane-2-carboxylic acidHydrazine hydrate (with coupling agent)DMFRoom Temperature5-Methyloxolane-2-carbohydrazide

Hydrazinolysis of Ester Precursors

A primary and direct method for the synthesis of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis is the hydrazinolysis of a suitable ester precursor, such as methyl or ethyl rac-(2R,5R)-5-methyloxolane-2-carboxylate, cis. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate.

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol or methanol to ensure miscibility of the reactants. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess hydrazine and solvent are removed under reduced pressure, and the resulting carbohydrazide can be purified by recrystallization or column chromatography.

Table 1: Effect of Reaction Conditions on the Hydrazinolysis of Ethyl rac-(2R,5R)-5-methyloxolane-2-carboxylate, cis

EntryHydrazine Hydrate (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
13Ethanol781285
25Ethanol78892
35Methanol651288
45Isopropanol821090

Condensation Reactions with Hydrazine Derivatives

An alternative synthetic route involves the condensation of rac-(2R,5R)-5-methyloxolane-2-carboxylic acid, cis with hydrazine. This approach requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydrazine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. The carboxylic acid is first activated with the coupling agent, followed by the addition of hydrazine. The reaction mixture is stirred until completion, after which the product is isolated. In the case of DCC, the dicyclohexylurea byproduct is removed by filtration. The desired carbohydrazide is then purified from the filtrate.

Overall Synthetic Schemes and Route Optimization

Development of Efficient and Scalable Preparative Protocols

For large-scale production, the hydrazinolysis of the ester precursor is often preferred due to its simplicity, use of readily available reagents, and generally high yields. Optimization of this protocol would focus on minimizing the excess of hydrazine hydrate used and developing efficient work-up and purification procedures to handle larger quantities of material. Recrystallization is a highly desirable purification method at scale due to its cost-effectiveness and ability to yield high-purity products.

The condensation reaction route, while effective, involves more expensive reagents (coupling agents) and a more complex work-up procedure to remove byproducts. However, it offers a valuable alternative if the corresponding carboxylic acid is more readily available or a more cost-effective starting material than the ester.

Investigation of Reaction Conditions and Solvent Effects

The efficiency of both synthetic routes can be significantly influenced by reaction conditions and the choice of solvent. In the hydrazinolysis reaction, the temperature and the amount of hydrazine hydrate are critical parameters. A higher temperature generally leads to a faster reaction rate, but can also promote the formation of impurities. The choice of solvent can affect the solubility of the reactants and the reaction rate.

Table 2: Solvent Effects on the Hydrazinolysis Reaction

EntrySolventDielectric ConstantBoiling Point (°C)Reaction Time (h)Yield (%)
1Methanol32.7651288
2Ethanol24.678892
3n-Propanol20.197791
4Tetrahydrofuran7.6662475

For the condensation reaction, the choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Aprotic polar solvents like DMF can enhance the reaction rate, but may be more difficult to remove during work-up. The reaction temperature is typically kept at or below room temperature to minimize side reactions, such as racemization.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis, a combination of one-dimensional and two-dimensional NMR experiments is essential to confirm the connectivity of atoms and, crucially, to establish the cis relative stereochemistry between the methyl group at C5 and the carbohydrazide (B1668358) group at C2.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In the cis isomer of 5-methyloxolane-2-carbohydrazide, the protons on the oxolane ring (H2 and H5) are expected to be on the same face. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the dihedral angles between adjacent protons, which differ significantly between cis and trans isomers.

Key expected signals would include a doublet for the methyl protons (CH₃), multiplets for the methylene (B1212753) protons of the ring (H3 and H4), and distinct multiplets for the methine protons H2 and H5. The protons of the hydrazide group (-CONHNH₂) would typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration. The coupling constant between H2 and H5, observable through more advanced techniques, is a critical parameter for confirming the cis relationship.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 (methine)4.0 - 4.2Doublet of Doublets (dd)JH2-H3a, JH2-H3b
H5 (methine)3.8 - 4.0Multiplet (m)-
H3, H4 (methylene)1.6 - 2.1Multiplets (m)-
CH₃ (methyl)1.2 - 1.4Doublet (d)JH5-CH3
NH (amide)7.5 - 8.5Broad Singlet (br s)-
NH₂ (amine)4.0 - 4.5Broad Singlet (br s)-
Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the methyloxolane ring and the carbonyl carbon of the carbohydrazide group. The chemical shifts of the ring carbons, particularly C2 and C5, are diagnostic of their substitution and stereochemical environment. The carbonyl carbon (C=O) is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)170 - 175
C2 (methine)75 - 80
C5 (methine)73 - 78
C3, C4 (methylene)25 - 35
CH₃ (methyl)20 - 25
Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Configuration

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the sequence of protons around the oxolane ring (e.g., H2 is coupled to H3 protons, which are coupled to H4 protons, etc.).

More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for stereochemical assignment. For the cis isomer, a spatial correlation (NOE) would be expected between the proton at C2 and the proton at C5, as they are on the same side of the ring. This through-space interaction is a definitive piece of evidence for the assigned relative configuration.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, would display characteristic absorption bands confirming the presence of its key functional groups. Strong, sharp bands corresponding to N-H stretching of the primary amine (NH₂) and the secondary amide (NH) would be visible in the 3200-3400 cm⁻¹ region. A very strong absorption due to the carbonyl (C=O) stretch of the amide (Amide I band) would dominate the region around 1640-1680 cm⁻¹. The C-O-C stretching of the ether within the oxolane ring would appear as a strong band in the 1050-1150 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine/Amide (N-H)Stretch3200 - 3400
Alkane (C-H)Stretch2850 - 3000
Carbonyl (C=O)Stretch (Amide I)1640 - 1680
Amide (N-H)Bend (Amide II)1510 - 1570
Ether (C-O-C)Asymmetric Stretch1050 - 1150

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₆H₁₂N₂O₂), the expected molecular weight is approximately 144.17 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 145.18. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry data has been found for this compound. This analysis would typically be used to confirm the elemental composition of the compound by providing a highly accurate mass-to-charge ratio.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

A search for crystallographic information files (CIFs) or related publications yielded no results for this specific compound. X-ray crystallography is essential for unambiguously determining the three-dimensional arrangement of atoms and confirming the cis stereochemistry of the substituents on the oxolane ring.

Single Crystal X-ray Diffraction Analysis

No studies detailing the single crystal X-ray diffraction of this compound, are available. Such an analysis would provide precise data on unit cell dimensions, space group, and atomic coordinates.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Without crystallographic data, the analysis of intermolecular forces such as hydrogen bonding networks and the resulting crystal packing cannot be performed. This information is crucial for understanding the solid-state structure and properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis spectroscopic data has been published for this compound. This technique would be used to identify the wavelengths of electronic transitions within the molecule, providing insight into its chromophores, such as the hydrazide functional group.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules. These methods are routinely used to investigate aspects such as:

Calculation of Spectroscopic Parameters:Simulating spectroscopic data, such as NMR chemical shifts and IR frequencies, to aid in the characterization and identification of the compound by comparing theoretical data with experimental results.

However, no specific studies applying these DFT methods to rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and the stability of molecular complexes. Such simulations would be valuable for understanding how this compound behaves in a biological or solution-phase environment. Currently, no MD simulation data for this compound is available.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these interactions. This method provides a graphical representation of the regions of a molecule that are involved in close contacts with neighboring molecules. No Hirshfeld surface analysis has been published for this compound.

**Table of Compounds

Prediction of Macroscopic Properties from Molecular Structure

Computational chemistry provides powerful tools to predict the macroscopic properties of a molecule from its fundamental structure. These predictions are invaluable for understanding the behavior of a substance and for designing new materials with specific characteristics.

No specific theoretical or experimental data for the dipole moment and polarizability of this compound are available in the current scientific literature.

Nonlinear optical (NLO) properties describe the behavior of a material in the presence of an intense electromagnetic field, such as that from a laser. Materials with significant NLO properties are essential for various applications in optoelectronics, including frequency conversion and optical switching. Computational methods can predict these properties, guiding the synthesis of new NLO materials.

There are no published computational studies on the nonlinear optical properties of this compound.

Chemical Reactivity and Derivatization Studies

Investigation of the Carbohydrazide (B1668358) Moiety's Reactivity

The carbohydrazide group (-CONHNH₂) is a versatile functional group known for its rich reaction chemistry, primarily centered around the nucleophilic nature of its nitrogen atoms.

The carbohydrazide moiety contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. However, their reactivity is not identical. The terminal amino group (-NH₂) is generally considered the more nucleophilic and basic of the two. libretexts.org The nitrogen atom adjacent to the carbonyl group has its nucleophilicity diminished due to the electron-withdrawing resonance effect of the carbonyl group, which delocalizes the lone pair. nih.gov This difference in reactivity allows for selective reactions at the terminal nitrogen.

Compared to other hydrazine (B178648) derivatives, the nucleophilicity of hydrazides is generally reduced. nih.gov Despite this, the terminal nitrogen is sufficiently nucleophilic to participate in a wide array of reactions, most notably with electrophilic carbon centers. uni-muenchen.detsukuba.ac.jp

A hallmark reaction of carbohydrazides is their condensation with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction typically proceeds via nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-acylhydrazone. libretexts.orglibretexts.org These reactions are often catalyzed by a small amount of acid. researchgate.net

The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a molecule of water. libretexts.org The resulting hydrazones are often crystalline solids, which can be useful for the purification and characterization of both the original carbohydrazide and the carbonyl compound.

The reaction of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis, with various carbonyl compounds can be expected to yield a library of hydrazone derivatives, each retaining the chiral oxolane backbone.

Table 1: Representative Condensation Reactions to Form Hydrazones

EntryCarbonyl CompoundProduct (Hydrazone)Typical Conditions
1Benzaldehyde(2R,5R)-N'-benzylidene-5-methyloxolane-2-carbohydrazideEthanol, Acetic Acid (cat.), Reflux
2Acetone(2R,5R)-5-methyl-N'-(propan-2-ylidene)oxolane-2-carbohydrazideMethanol, Reflux
3Cyclohexanone(2R,5R)-N'-(cyclohexylidene)-5-methyloxolane-2-carbohydrazideEthanol, Reflux
44-Nitrobenzaldehyde(2R,5R)-5-methyl-N'-(4-nitrobenzylidene)oxolane-2-carbohydrazideEthanol, Acetic Acid (cat.), Reflux

Reactivity of the Oxolane Ring

The 2,5-disubstituted oxolane ring is a common motif in many natural products and biologically active molecules. nih.gov While generally stable, its reactivity can be influenced by the substituents and reaction conditions.

The oxolane ring in this compound, possesses C-H bonds that could potentially be functionalized through radical or transition-metal-catalyzed reactions. organic-chemistry.org However, such reactions often require specific directing groups to achieve high regioselectivity. The existing substituents at the C2 and C5 positions direct the stereochemistry of the ring and influence its conformation, which in turn affects the accessibility of the remaining C-H bonds at the C3 and C4 positions.

The tetrahydrofuran (B95107) ring is generally resistant to ring-opening under standard conditions. However, under strongly acidic conditions or in the presence of potent Lewis acids, the ether oxygen can be protonated or coordinated, facilitating nucleophilic attack and subsequent ring cleavage. nih.govresearchgate.net For instance, reaction with acyl halides in the presence of a Lewis acid can lead to the formation of haloesters. researchgate.net Due to the presence of the acid-sensitive carbohydrazide moiety, such harsh conditions would likely need to be applied to a protected form of the molecule.

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral auxiliaries and building blocks are essential tools in asymmetric synthesis, allowing for the control of stereochemistry in the final product. wikipedia.org The defined cis-relationship between the methyl group at C5 and the carbohydrazide group at C2 makes rac-(2R,5R)-5-methyloxolane-2-carbohydrazide a chiral scaffold. Although presented as a racemate, resolution of the enantiomers would provide access to enantiopure building blocks.

This chiral scaffold can be incorporated into larger molecules via the reactions of the carbohydrazide group. The stereocenters on the oxolane ring can then influence the stereochemical outcome of subsequent reactions on the appended molecular fragment, a process known as diastereoselective synthesis. The oxolane unit, being a common feature in many natural products, makes this compound a potentially useful starting material for their synthesis. nih.govnih.gov

Formation of Novel Heterocyclic Systems

The carbohydrazide moiety serves as a potent precursor for the synthesis of various heterocyclic systems. Through condensation reactions with suitable electrophiles, a diverse range of five- and six-membered rings can be accessed. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while treatment with orthoesters can lead to the formation of 1,3,4-oxadiazoles.

Furthermore, the carbohydrazide can react with α-haloketones to form hydrazones, which can subsequently be cyclized to afford substituted 1,3,4-oxadiazines. The cis-stereochemistry of the 2,5-disubstituted oxolane ring is expected to influence the stereochemical outcome of these cyclization reactions, potentially leading to the formation of diastereomerically enriched products. The inherent chirality of the starting material can thus be translated into the newly formed heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

Reagent Resulting Heterocycle Potential Application
β-Diketone Pyrazole Pharmaceuticals, Agrochemicals
Carbon disulfide 1,3,4-Thiadiazole Materials Science, Bioconjugation
Phosgene 1,3,4-Oxadiazol-2-one Medicinal Chemistry

Precursor for Macrocyclic Compounds

The bifunctional nature of this compound, featuring a nucleophilic hydrazide and the potential for further functionalization of the oxolane ring, makes it an attractive precursor for the synthesis of macrocyclic compounds. Macrocycles are of great interest in host-guest chemistry, catalysis, and drug discovery.

One potential strategy involves the reaction of the carbohydrazide with a long-chain dialdehyde (B1249045) or diacid chloride. High-dilution conditions would favor intramolecular cyclization, leading to the formation of a macrocyclic hydrazide. The defined stereochemistry of the oxolane unit would impart a degree of pre-organization to the linear precursor, potentially facilitating the macrocyclization process and influencing the conformation of the resulting macrocycle. The ether oxygen of the oxolane ring could also participate in cation binding, making these macrocycles interesting candidates for ionophores.

Coordination Chemistry: Potential as a Chiral Ligand

The presence of multiple heteroatoms (N, O) and a chiral backbone makes this compound, a promising candidate for use as a chiral ligand in coordination chemistry and asymmetric catalysis.

Ligand Design Principles for Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. Key principles include the presence of a rigid and stereochemically defined scaffold, the appropriate placement of coordinating atoms, and the ability to create a well-defined chiral pocket around a metal center. nih.govmdpi.commdpi.com

The cis-2,5-disubstituted oxolane ring provides a rigid C2-symmetric-like scaffold, which can effectively translate stereochemical information to a coordinated metal. The carbohydrazide moiety offers a bidentate N,O-chelation site. Upon coordination to a metal, the methyl group at the C5 position would be projected into a specific region of space, influencing the orientation of substrates approaching the metal center and thereby directing the stereochemical outcome of a catalyzed reaction. nih.govmdpi.commdpi.com The ability to synthesize both enantiomers of the ligand would provide access to both enantiomers of the desired product.

Formation and Characterization of Metal Complexes

It is anticipated that this compound, will form stable complexes with a variety of transition metals. The carbohydrazide can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen.

The formation of these metal complexes can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

Table 2: Expected Characterization Data for a [M(L)2]Cl2 Complex

Technique Expected Observation Information Gained
FT-IR Shift in ν(C=O) and ν(N-H) bands Confirmation of coordination
¹H NMR Broadening or shifting of ligand signals Evidence of metal-ligand interaction
UV-Vis d-d transitions Information on the metal's electronic environment
Elemental Analysis Agreement with calculated values Confirmation of stoichiometry

Exploration of Non Biological Applications

Applications in Asymmetric Catalysis

The inherent chirality of the cis-2,5-disubstituted oxolane ring system within rac-(2R,5R)-5-methyloxolane-2-carbohydrazide suggests its potential as a chiral auxiliary or ligand. However, a review of existing research reveals no documented instances of its application in this capacity.

There is currently no available research on the use of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis as a ligand in metal-mediated asymmetric transformations. The carbohydrazide (B1668358) moiety contains potential donor atoms that could coordinate with metal centers, and the chiral backbone of the oxolane ring could create a stereochemically defined environment to influence the outcome of a catalytic reaction. However, without experimental data, this remains a theoretical proposition.

The potential for this compound to act as an organocatalyst has not been explored in the scientific literature. The presence of both hydrogen bond donor and acceptor sites within the carbohydrazide group could, in principle, allow it to activate substrates through non-covalent interactions, a common mechanism in organocatalysis.

No published synthetic routes that utilize this compound for the stereoselective synthesis of advanced intermediates have been found.

Potential in Material Science

The application of this compound in the field of material science is another area that appears to be completely unexplored.

There is no information available regarding the synthesis or characterization of functional materials, including non-linear optical (NLO) materials, derived from this compound. The development of NLO materials often requires molecules with specific electronic and structural properties, and it is unknown if this compound possesses the necessary characteristics.

The bifunctional nature of the carbohydrazide group could potentially allow for its incorporation into polymer chains. However, there are no reports of this compound being used as a monomer or an additive in polymer chemistry.

Other Specialized Chemical Applications

Following a comprehensive review of available scientific literature and chemical databases, no specific non-biological or specialized chemical applications have been documented for the compound This compound .

While the hydrazide functional group is a well-known reactive moiety in organic synthesis, and the oxolane (tetrahydrofuran) ring is a common structural motif, the specific combination in this particular racemic cis-diastereomer has not been identified in the context of specialized chemical applications outside of biological research.

The broader class of hydrazides serves as versatile precursors for the synthesis of various heterocyclic compounds, which are important in materials science and as building blocks in organic synthesis. acs.orgacs.orgnih.gov For instance, derivatives of hydrazides can be used to form heterocycles like N-acyl pyrazoles and acs.orgnih.govorganic-chemistry.orgoxadiazines, which are valuable scaffolds in synthetic chemistry. acs.orgacs.org Hydrazones, which are derived from hydrazides, also act as key intermediates in the creation of other complex molecules and have found use in the manufacturing of polymers. mdpi.com

However, research detailing the specific utility of This compound in these or any other non-biological chemical applications is not present in the reviewed sources. Its potential applications in areas such as catalysis, ligand synthesis, or as a building block in materials science remain unexplored or unpublished.

Further research would be necessary to determine if This compound possesses unique chemical properties that would make it suitable for specialized applications.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The current designation "rac-" or "(±)" indicates the compound is produced as a racemic mixture of (2R,5R) and (2S,5S) enantiomers. A primary objective for future research is the development of synthetic methods to access the individual, enantiomerically pure forms. The biological and chemical properties of enantiomers can differ significantly, and access to pure forms is critical for applications in areas like asymmetric catalysis and medicinal chemistry.

Future synthetic strategies could focus on:

Asymmetric Organocatalysis: Employing small chiral organic molecules as catalysts to induce enantioselectivity in the formation of the oxolane ring.

Biocatalysis: Utilizing enzymes, either isolated or in whole-cell systems, to catalyze key stereodetermining steps, offering high selectivity under mild conditions.

Chiral Pool Synthesis: Starting from readily available, inexpensive chiral molecules (like (S)-glutamic acid) to construct the chiral tetrahydrofuran (B95107) core. nih.gov

Substrate-Controlled Synthesis: Incorporating a chiral auxiliary into an acyclic precursor to direct the stereochemical outcome of the cyclization reaction that forms the tetrahydrofuran ring. nih.gov

Significant progress has been made in the stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans, which are challenging structural motifs found in many polyether antibiotics. combichemistry.com Future work should adapt these existing methodologies, such as those involving intramolecular SN2 reactions or nucleophilic additions to oxocarbenium ions, to the specific target of 5-methyloxolane-2-carbohydrazide. nih.gov The goal is to develop efficient, scalable, and highly stereoselective routes to both the (2R,5R) and (2S,5S) enantiomers, enabling a deeper investigation of their unique properties.

In-depth Mechanistic Studies of its Reactions and Transformations

A thorough understanding of the reactivity of cis-5-methyloxolane-2-carbohydrazide is essential for its effective application. The carbohydrazide (B1668358) functional group (-CONHNH₂) is known for its rich chemistry, including condensation reactions, oxidations, and reductions. acs.orgresearchgate.net Future research should focus on detailed mechanistic studies of its key transformations.

Key areas for investigation include:

Condensation Reactions: Studying the kinetics and thermodynamics of hydrazone formation with various aldehydes and ketones. The stereochemistry of the cis-substituted oxolane ring may influence the conformational preferences and reactivity of the hydrazide group.

Oxidation and Reduction Chemistry: Investigating the molecule's behavior under various oxidizing and reducing conditions. The reaction of carbohydrazide with oxidizing agents is a known process, and understanding its mechanism is crucial for controlling reaction outcomes. energetic-materials.org.cn

Conformational Analysis: Elucidating the dominant conformations of the molecule in solution and the solid state. The conformational rigidity or flexibility of the 2,5-disubstituted oxolane ring will directly impact the orientation and accessibility of the carbohydrazide group, thereby influencing its interaction with other molecules and its reaction pathways.

Techniques such as kinetic monitoring, isotopic labeling, in-situ spectroscopy (NMR, IR), and computational modeling will be invaluable in mapping reaction coordinates, identifying intermediates, and understanding the role the chiral scaffold plays in directing chemical reactivity.

Expansion of Ligand Design Strategies for Broader Catalytic Scope

The carbohydrazide moiety contains multiple donor atoms (two nitrogens and one oxygen), making it an excellent candidate for a bidentate or tridentate ligand that can coordinate with transition metals. mdpi.com The inherent chirality of the (2R,5R)-oxolane backbone makes this molecule a promising platform for developing novel chiral ligands for asymmetric catalysis.

Future work in this area should involve:

Synthesis of Derivatives: Creating a library of ligands by modifying the parent structure. For instance, reacting the terminal -NH₂ group with various aldehydes and ketones would yield a series of chiral hydrazone ligands. researchgate.net Further modifications could include introducing bulky substituents on the oxolane ring or the hydrazone framework to fine-tune the steric and electronic properties of the resulting metal complexes.

Coordination Chemistry: Studying the coordination behavior of these new ligands with a range of transition metals (e.g., Palladium, Ruthenium, Copper, Zinc). rsc.org This would involve synthesizing and characterizing the resulting metal complexes, using techniques like X-ray crystallography to determine their precise three-dimensional structures.

Catalytic Screening: Testing the performance of these novel chiral metal complexes in a variety of important asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions.

The table below outlines a potential strategy for ligand development based on the cis-(2R,5R)-5-methyloxolane-2-carbohydrazide scaffold.

Modification Strategy Resulting Ligand Type Potential Metal Partners Target Asymmetric Reactions
Condensation with aromatic aldehydesChiral Schiff Base (Hydrazone)Pd, Ru, IrAsymmetric Hydrogenation, Transfer Hydrogenation
Condensation with acetylacetoneChiral β-Keto-hydrazoneCu, Ni, ZnAsymmetric Michael Addition, Friedel-Crafts Alkylation
Acylation of terminal nitrogenChiral AcylhydrazideTi, ZrLewis Acid Catalysis, Aldol Reactions
Phosphinylation of terminal nitrogenChiral Hydrazide-PhosphineRh, PdAsymmetric Allylic Alkylation, Hydroformylation

Exploration of Self-Assembly and Supramolecular Chemistry

The carbohydrazide group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This feature, combined with the defined stereochemistry of the chiral oxolane backbone, provides an ideal framework for directing molecular self-assembly into ordered supramolecular structures. elsevierpure.com

Future research should explore:

Hydrogen-Bonding Networks: Investigating the formation of tapes, sheets, or helical fibers driven by intermolecular hydrogen bonds between hydrazide groups. The cis stereochemistry will impose specific geometric constraints on how the molecules can pack, potentially leading to novel materials.

Chiral Self-Assembly: Studying how the chirality of the individual molecules translates to the macroscopic level. mdpi.com It is plausible that the enantiomerically pure (2R,5R) or (2S,5S) forms could assemble into helical structures with a preferred handedness (a phenomenon known as supramolecular chirogenesis), which could have applications in chiral sensing or separation. nih.gov

Organogel Formation: Exploring the potential of this molecule and its derivatives to act as low-molecular-weight organogelators. The formation of a three-dimensional, self-assembled fibrillar network could trap solvent molecules to form a gel.

These investigations could lead to the development of new chiral materials, sensors, and soft matter systems with unique and tunable properties. tue.nl

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, guiding experimental efforts and providing deep mechanistic insight. Applying advanced theoretical modeling to cis-5-methyloxolane-2-carbohydrazide can accelerate its development in all the areas mentioned above.

Future theoretical studies should focus on:

Conformational Landscapes: Using methods like Density Functional Theory (DFT) to accurately predict the stable conformations of the molecule and the energy barriers between them.

Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and subsequent transformations to corroborate experimental findings. researchgate.net

Ligand-Metal Interactions: Calculating the binding energies and geometries of its coordination complexes with various metals to predict ligand efficacy and guide catalyst design.

Supramolecular Assembly: Employing molecular dynamics (MD) simulations to model the self-assembly process, predicting how individual molecules aggregate in solution to form larger, ordered structures.

The following table summarizes how different computational methods could be applied to this molecule.

Computational Method Research Area Application Predicted Properties
Density Functional Theory (DFT)Synthesis, Mechanistic Studies, Ligand DesignMolecular geometry, vibrational frequencies, reaction energies, transition state structures, electronic properties.
Time-Dependent DFT (TD-DFT)Supramolecular ChemistryElectronic circular dichroism (ECD) spectra to predict chiroptical properties of assemblies.
Molecular Dynamics (MD)Self-Assembly, Ligand DesignSolvation effects, conformational dynamics, simulation of self-assembly pathways, protein-ligand docking.
Quantum Theory of Atoms in Molecules (QTAIM)Supramolecular Chemistry, Mechanistic StudiesAnalysis of non-covalent interactions (e.g., hydrogen bonds), bond characterization.

By integrating these advanced modeling techniques with experimental work, researchers can establish a predictive framework to rationally design new catalysts and materials based on the cis-(±)-(2R,5R)-5-methyloxolane-2-carbohydrazide scaffold.

Q & A

Basic Research Questions

What are the key structural features of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis that influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity are governed by its stereochemistry (cis configuration), oxolane ring strain, and the carbohydrazide functional group. The oxolane ring’s oxygen atom enhances polarity and hydrogen-bonding capacity, while the methyl group at C5 introduces steric effects that modulate interactions with biological targets. Methodologically, analyze these features using:

  • X-ray crystallography or NMR to confirm stereochemistry .
  • Density Functional Theory (DFT) to assess ring strain and electronic properties .
  • Enzyme inhibition assays to correlate structural motifs with activity (e.g., methyl group removal to test steric effects) .

How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric purity?

Key strategies include:

  • Cyclization of precursor diols/carboxylic acids under acidic/basic conditions, with monitoring via HPLC to track intermediates .
  • Chiral auxiliaries (e.g., BINOL derivatives) to enforce cis stereochemistry during ring closure .
  • Purification via chiral chromatography (e.g., Chiralpak® columns) to resolve racemic mixtures .

Advanced Research Questions

How should researchers address contradictions in enzyme inhibition data between in vitro and cellular models for this compound?

Contradictions may arise from differences in membrane permeability, intracellular metabolism, or off-target effects. To resolve:

  • Permeability assays (e.g., PAMPA or Caco-2 models) to assess cellular uptake .
  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .
  • CRISPR-based target validation to confirm specificity .
  • Re-evaluate assay conditions (e.g., pH, cofactors) to mimic in vivo environments .

What computational and experimental approaches are effective for designing chiral analogs with enhanced target selectivity?

  • Molecular docking (AutoDock Vina) to predict binding modes of analogs with modified substituents (e.g., replacing methyl with bulkier groups) .
  • Free-energy perturbation (FEP) simulations to quantify binding affinity changes .
  • Parallel synthesis of analogs varying the oxolane ring size (e.g., six-membered vs. five-membered) and testing in enzyme assays .

What analytical challenges arise in characterizing stereoisomeric impurities, and how can they be mitigated?

Challenges include distinguishing diastereomers and enantiomers with similar physicochemical properties. Solutions:

  • Chiral HPLC with polar organic mobile phases (e.g., ethanol/hexane) for baseline separation .
  • Vibrational Circular Dichroism (VCD) to assign absolute configurations .
  • Isotopic labeling (e.g., 13C at C2/C5) to track stereochemical stability during synthesis .

Mechanistic and Methodological Questions

How can researchers elucidate the mechanistic pathway for the hydrolysis of the carbohydrazide group under physiological conditions?

  • Kinetic isotope effects (KIE) using deuterated water to probe rate-determining steps .
  • pH-rate profiling to identify catalytic residues (e.g., histidine in hydrolases) .
  • Computational modeling (QM/MM) to simulate transition states and propose intermediates .

What strategies are recommended for troubleshooting low biological activity in vivo despite high in vitro potency?

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution (via LC-MS) to identify rapid metabolism .
  • Prodrug derivatization : Mask the carbohydrazide group with enzymatically cleavable protectors (e.g., ester prodrugs) .
  • Formulation optimization : Use lipid-based nanoemulsions to enhance bioavailability .

Comparative and Validation Studies

How does the cis configuration of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide compare to trans isomers in terms of thermal stability and reactivity?

  • Differential Scanning Calorimetry (DSC) reveals cis isomers’ lower thermal stability due to ring strain .
  • Nucleophilic substitution assays (e.g., with thiols) show cis isomers’ faster reactivity attributed to steric accessibility .

What validation protocols are critical when comparing this compound’s bioactivity to structurally related oxolane derivatives?

  • Standardized assay panels (e.g., Eurofins Pharma Discovery Services) to ensure consistency .
  • Orthogonal binding assays (SPR vs. ITC) to confirm target engagement .
  • Meta-analysis of published data to identify structure-activity trends (e.g., methyl substitution vs. activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.